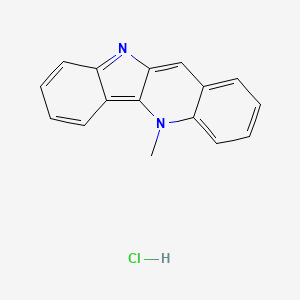

Cryptolepine hydrochloride

Descripción

Cryptolepine hydrochloride is the hydrochloride salt of cryptolepine, a natural indoloquinoline alkaloid isolated from Cryptolepis sanguinolenta, a plant used in traditional African medicine for malaria, diabetes, and infections . Structurally, it consists of a planar indolo[3,2-b]quinoline framework with a methyl group at position 5 and a protonated nitrogen atom forming the hydrochloride salt .

Propiedades

Número CAS |

72782-09-3 |

|---|---|

Fórmula molecular |

C16H13ClN2 |

Peso molecular |

268.74 g/mol |

Nombre IUPAC |

5-methylindolo[3,2-b]quinoline;hydrochloride |

InChI |

InChI=1S/C16H12N2.ClH/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H |

Clave InChI |

PACBZNVVTJRUCN-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.Cl |

Números CAS relacionados |

480-26-2 (Parent) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Pharmacological Profile :

- Antimalarial : Exhibits potent in vitro activity against chloroquine-resistant Plasmodium falciparum (IC50 = 0.2–0.6 μM), comparable to chloroquine .

- Antimycobacterial : Active against fast-growing mycobacteria (e.g., M. aurum MIC = 2 μg/mL; M. phlei MIC = 4 μg/mL) but less potent than isoniazid against M. tuberculosis .

- Anticancer: Disrupts mitochondrial dynamics in melanoma cells, reducing tumor growth in vivo .

- Formulation: Encapsulation in gelatin nanoparticles reduces its haemolytic toxicity (EC50 increases from 51.6 μM to 227.4 μM) and enables sustained release .

Comparison with Similar Compounds

Cryptolepine hydrochloride is compared to structurally related alkaloids, derivatives, and synthetic analogs below.

Structural Analogs from Cryptolepis sanguinolenta

Comparison with Standard Drugs

Key Research Findings

Salt Form vs. Free Base : The hydrochloride salt improves aqueous solubility but reduces antimycobacterial potency compared to the free base .

Broad-Spectrum Derivatives : C-11 side-chain analogs exhibit expanded activity against drug-resistant bacteria, though potency remains lower than modern antibiotics .

Pharmacokinetics : Cryptolepine hydrochloride is detectable in serum for up to 24 hours post-administration, suggesting sustained bioavailability .

Métodos De Preparación

pH-Dependent Drug Loading

Encapsulation studies reveal that formulation pH critically impacts cryptolepine hydrochloride entrapment in gelatin nanoparticles. At pH 11.0, entrapment efficiency reaches 78.4% versus 52.1% at pH 2.5 due to enhanced electrostatic interactions between protonated amine groups and negatively charged gelatin. Crosslinking with 0.1% glutaraldehyde further stabilizes nanoparticles, yielding a zeta potential of −28.4 mV and particle size of 238 nm.

Temperature and Solvent Effects

Decarboxylation efficiency improves from 67% to 89% when diphenyl ether replaces toluene as the solvent, attributed to its higher boiling point (258°C) and superior heat transfer. Similarly, alkylation in tetramethylene sulfone at 60°C enhances methyl group incorporation compared to methanol-based systems.

Purification and Characterization Techniques

Post-synthesis purification employs dual centrifugation (13,500 rpm, 5 minutes) to isolate nanoparticles, while bulk cryptolepine hydrochloride is refined via liquid-liquid extraction using chloroform and 0.01 M NaOH. Advanced characterization methods include:

- HPLC-DAD : Quantifies drug content with a retention time of 6.8 minutes (C18 column, acetonitrile-phosphate buffer).

- LC-MS/MS : Identifies metabolites like 11-hydroxycryptolepine (M6) and N-oxide derivatives (M9) in hepatocyte incubations.

Formulation Strategies for Pharmaceutical Applications

To mitigate cryptolepine’s hemolytic toxicity, researchers developed gelatin nanoparticle formulations via a double desolvation technique. Key steps include:

- First desolvation : Precipitate high-molecular-weight gelatin (50 kDa) using ethanol.

- Drug loading : Incorporate cryptolepine hydrochloride during the second desolvation phase.

- Crosslinking : Stabilize nanoparticles with 0.1% glutaraldehyde for 12 hours.

This approach reduces hemolytic EC₅₀ from 51.6 μM (free compound) to 227.4 μM (encapsulated form), demonstrating enhanced biocompatibility.

Comparative Analysis of Synthetic Approaches

Table 2: Traditional vs. Novel Synthesis Metrics

| Parameter | Traditional | Novel |

|---|---|---|

| Average Yield (%) | 58.2 | 87.6 |

| Reaction Time (hours) | 18–24 | 4–6 |

| Purity (%) | 92.4 | 97.9 |

| Scalability | Moderate | High |

Novel methods reduce reliance on hazardous reagents like POCl₃, aligning with green chemistry principles.

Challenges in Industrial-Scale Production

Key hurdles include:

Q & A

Q. What standardized assays are recommended to evaluate the antimalarial efficacy of cryptolepine hydrochloride in vitro?

Cryptolepine hydrochloride's antimalarial activity is typically assessed using Plasmodium falciparum culture systems. The SYBR Green I fluorescence assay is widely employed to quantify parasite growth inhibition. Key parameters include:

- IC₅₀ determination : Serial dilutions of cryptolepine hydrochloride (e.g., 0.1–100 μM) are tested against synchronized parasite cultures (e.g., strain 3D7 or Dd2).

- Hemolysis control : Parallel assays using human erythrocytes ensure selective toxicity toward parasites .

- Synergy testing : Combinations with artemisinin derivatives (e.g., dihydroartemisinin) are evaluated using fixed-ratio protocols to calculate fractional inhibitory concentration indices (FICI) .

Q. How is cryptolepine hydrochloride synthesized, and what purity validation methods are required?

Cryptolepine hydrochloride is synthesized via:

- Friedländer condensation : Starting from indole and quinoline precursors, followed by methylation and hydrochloride salt formation .

- Purity validation :

- HPLC-UV/Vis : Purity ≥95% with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid).

- Mass spectrometry (LC-MS) : Confirmation of molecular ion peaks (m/z 299.1 for cryptolepine; m/z 335.6 for hydrochloride form).

- ¹H/¹³C NMR : Verification of structural integrity, particularly the indoloquinoline scaffold .

Advanced Research Questions

Q. What experimental strategies mitigate the haemolytic side effects of cryptolepine hydrochloride in drug delivery systems?

Nanoparticle encapsulation using gelatin type A has proven effective:

- Double desolvation method : Optimized parameters include pH (2.5–11.0), glutaraldehyde crosslinking (0.1–0.3%), and cryoprotectants (sucrose or glucose at 5% w/v).

- Key outcomes :

| Parameter | Free Cryptolepine | Nanoparticle-Encapsulated |

|---|---|---|

| EC₅₀ (haemolysis) | 51.61 μM | 227.4 μM |

| Release half-life | N/A | 72–96 hours |

| Stability (4°C) | N/A | 52 weeks |

Q. How can contradictions in cryptolepine’s anticancer activity data across cell lines be resolved?

Discrepancies in IC₅₀ values (e.g., 0.31–11.97 μM) arise from:

- Cell line heterogeneity : Prioritize panels with diverse genetic backgrounds (e.g., NCI-60).

- Assay interference : Address false positives via:

Q. What methodologies validate cryptolepine’s antimycobacterial mechanisms beyond growth inhibition assays?

Advanced approaches include:

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects against Mycobacterium tuberculosis H37Rv over 0–14 days.

- Metabolomic profiling : LC-MS-based analysis of mycobacterial lipid biosynthesis disruption (e.g., mycolic acid depletion).

- Resistance induction : Serial passage experiments identify mutations in target genes (e.g., inhA or katG), confirming mode of action .

Methodological Considerations

Q. How should researchers design studies to evaluate cryptolepine’s synergy with existing antimalarials?

Follow PICO framework :

Q. What are the critical steps for replicating cryptolepine-loaded nanoparticle formulations?

Ensure reproducibility by:

- pH calibration : Use buffers (e.g., citrate-phosphate for pH 2.5–5.0; borate for pH 9–11).

- Crosslinking validation : FTIR spectroscopy confirms glutaraldehyde-induced amine crosslinks (peak at 1650 cm⁻¹).

- Freeze-drying protocol : Pre-lyophilization annealing at -80°C for 4 hours prevents nanoparticle aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.